molecular formula C8H8ClNO2S2 B1597677 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide CAS No. 59865-87-1

2-[(4-Chlorophenyl)sulfonyl]ethanethioamide

Cat. No.: B1597677
CAS No.: 59865-87-1
M. Wt: 249.7 g/mol
InChI Key: OGQJCNYNVJXWBB-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]ethanethioamide is a useful research compound. Its molecular formula is C8H8ClNO2S2 and its molecular weight is 249.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • Antiviral Activity : Derivatives of 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide have been synthesized and tested for their antiviral activities. Some compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
  • Anticancer Properties : Certain derivatives have shown proapoptotic activity, particularly against melanoma cell lines, indicating potential use in cancer therapy (Yılmaz et al., 2015).

Chemical Synthesis and Characterization

  • Mechanosynthesis in Drug Development : The compound has been used in the mechanochemical synthesis of sulfonyl-(thio)ureas, including anti-diabetic drugs (Tan et al., 2014).
  • Molecular Structure Analysis : Studies focusing on the molecular structure of derivatives provide insights into the compound's chemical properties and potential applications (Krishnaiah et al., 1995).

Miscellaneous Applications

  • Heavy Metal Ion Adsorption : Research has been conducted on aromatic polyamides and polythioamides with pendent chlorobenzylidine rings derived from the compound, which were used for the removal of heavy metal ions from aqueous solutions (Ravikumar et al., 2011).
  • Calcium Channel Blocking : The compound's derivatives have been studied for their role in blocking L-type calcium channels, demonstrating potential in cardiovascular applications (Carosati et al., 2009).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S2/c9-6-1-3-7(4-2-6)14(11,12)5-8(10)13/h1-4H,5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQJCNYNVJXWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372498
Record name (4-Chlorobenzene-1-sulfonyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59865-87-1
Record name 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59865-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorobenzene-1-sulfonyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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